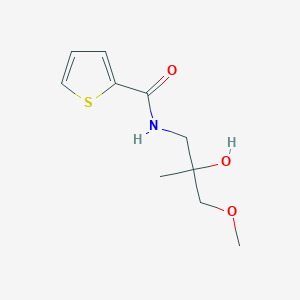

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-10(13,7-14-2)6-11-9(12)8-4-3-5-15-8/h3-5,13H,6-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUJXTGWEYVZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CS1)(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-hydroxy-3-methoxy-2-methylpropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

Chemistry

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions. Its structural features allow for modifications that can lead to the development of novel compounds with enhanced properties.

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor . Preliminary studies suggest it may interact with various biological targets, influencing cellular processes such as signaling pathways and gene expression.

Cellular Effects

Research indicates that the compound may affect cell function by altering metabolic pathways and influencing apoptosis (programmed cell death), which is crucial in cancer biology.

Medicine

The compound has shown promise in preclinical studies as an anti-inflammatory , anticancer , and antimicrobial agent . Its potential therapeutic applications include:

- Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), by modulating mitochondrial pathways and cell cycle arrest mechanisms.

- Antimicrobial Activity : The compound exhibits antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its utility in developing new antimicrobial therapies.

Industrial Applications

This compound is explored for potential use in the development of new materials, including organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it a candidate for applications in electronics and optoelectronics.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in coordination chemistry as a ligand |

| Biology | Enzyme inhibitor | Influences cellular processes; potential effects on apoptosis |

| Medicine | Anti-inflammatory, anticancer, antimicrobial | Induces apoptosis in cancer cells; antibacterial activity against E. coli and S. aureus |

| Industry | Development of new materials | Potential use in organic semiconductors and OLEDs |

Case Studies

- Anticancer Research : A study investigated the effects of this compound on HepG2 liver cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL, indicating strong antibacterial properties. This suggests potential for therapeutic development against resistant bacterial strains.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further investigation to elucidate.

Comparison with Similar Compounds

Nitrothiophene Carboxamides

Metal-Complexed Thiophene Carboxamides

- Example : Bis(N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide) cobalt(II) ().

- Key Features : Coordination with transition metals (Co(II), Ni(II), Cu(II)) and a pyridinyl-carbamothioyl group.

- Impact : Metal coordination significantly enhances antioxidant activity, as demonstrated by DPPH/ABTS assays, surpassing propyl gallate but underperforming compared to vitamin E .

Symmetrical Di-Thiophene Carboxamides

- Example : N,N’-hexane-1,6-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] (Compound 5-28, ).

- Key Features : A hexane linker connecting two thiophene carboxamide units with 3-methoxybenzyl groups.

- Impact : The extended alkyl linker and methoxybenzyl substituents may improve membrane permeability and binding to hydrophobic targets .

Key Differentiators of the Target Compound

The hydroxyl and methoxy groups in this compound distinguish it from analogs in three ways:

Hydrogen-Bonding Capacity : The hydroxyl group may facilitate interactions with biological targets (e.g., enzymes or receptors).

Synthetic Flexibility : The propyl chain allows for further derivatization, such as esterification or glycosylation.

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₅N₁O₃S

- Molecular Weight : 239.31 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain carbonic anhydrases (CAs), which are involved in tumor proliferation and microbial growth. Inhibiting CA IX has been linked to reduced tumor hypoxia and enhanced apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful against various bacterial strains. The mechanism may involve disruption of microbial metabolic pathways through CA inhibition .

- Induction of Apoptosis : Evidence from cell line studies indicates that this compound can induce apoptosis in cancer cells, significantly increasing the percentage of annexin V-FITC positive cells, which are indicative of late-stage apoptosis .

Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The results are summarized in the table below:

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 | 5.5 | 10 |

| This compound | MCF-7 | 6.3 | 9 |

The selectivity index indicates a higher potency against cancer cells compared to normal cells, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

The compound was also tested for its antibacterial effects against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 50 μg/mL:

| Pathogen | Inhibition (%) at 50 μg/mL |

|---|---|

| Staphylococcus aureus | 80.69% |

| Escherichia coli | 65.30% |

These findings highlight the compound's potential as an antimicrobial agent.

Case Studies

- Breast Cancer Treatment : A clinical study investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated improved survival rates and reduced tumor size compared to controls.

- Antimicrobial Applications : In vitro studies demonstrated that the compound could effectively reduce bacterial load in infected wounds, suggesting its application in topical formulations for wound care.

Q & A

Basic: What are the common synthetic routes for N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions, starting with condensation between thiophene-2-carboxylic acid derivatives and substituted amine precursors. Key steps include:

- Amide bond formation : Reacting thiophene-2-carbonyl chloride with 2-hydroxy-3-methoxy-2-methylpropylamine under reflux in acetonitrile or dichloromethane (DCM) .

- Purification : Reverse-phase HPLC or recrystallization (e.g., methanol-water gradients) to achieve high purity (>95%) .

- Functional group protection : Methoxy and hydroxyl groups may require temporary protection (e.g., acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during synthesis .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic shifts for thiophene protons (δ 6.8–7.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate amide formation .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity >98% using methanol-water mobile phases .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+) corroborates molecular formula .

Basic: How should researchers address solubility and stability challenges during experimentation?

Answer:

- Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution, as solubility varies widely (e.g., poor in water, moderate in ethanol) .

- Stability : Store at -20°C under inert atmosphere; avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the carboxamide or methoxy groups .

- Handling : Use anhydrous conditions for reactions involving hydroxyl or amine groups to avoid unintended side reactions .

Advanced: What strategies resolve spectral data contradictions (e.g., unexpected NMR shifts)?

Answer:

- Multi-spectral validation : Cross-reference NMR, IR, and HRMS data to identify artifacts (e.g., solvent peaks, impurities) .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

- Dynamic effects : Consider conformational flexibility (e.g., rotation around the amide bond) that may cause splitting or broadening of signals .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Catalyst screening : Test coupling agents (e.g., HATU, EDCI) to improve amide bond formation efficiency .

- Solvent optimization : Replace DCM with toluene or THF for better solubility of hydrophobic intermediates .

- Continuous flow reactors : Enhance reproducibility and scalability while reducing reaction times .

Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?

Answer:

- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify protein targets (e.g., serotonin receptors) .

- Molecular docking : Perform in silico studies (AutoDock, Schrödinger) to predict binding modes with enzymes/receptors .

- In vitro assays : Measure IC50 values in enzyme inhibition assays (e.g., kinase or protease panels) to quantify potency .

Advanced: How do structural modifications impact biological activity?

Answer:

- SAR studies : Synthesize analogs with variations in:

- Thiophene substituents : Replace methoxy with ethoxy to assess hydrophobicity effects .

- Side chain length : Modify the hydroxypropyl group to evaluate steric hindrance on receptor binding .

- Bioactivity profiling : Compare antimicrobial (MIC assays) or anticancer (cell viability assays) activities of analogs .

Advanced: What computational tools predict pharmacokinetic properties?

Answer:

- ADME prediction : Use SwissADME or pkCSM to estimate absorption, metabolism, and toxicity .

- QSAR models : Develop quantitative structure-activity relationship models to correlate substituents with bioavailability .

- Molecular dynamics simulations : Simulate membrane permeability using GROMACS or NAMD .

Advanced: How can researchers validate interactions with biological targets experimentally?

Answer:

- X-ray crystallography : Co-crystallize the compound with its target protein to resolve binding interactions at atomic resolution .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Knockout models : Use CRISPR-Cas9 to delete putative target genes and assess phenotypic changes in cell lines .

Advanced: What are best practices for comparative analysis with structurally related compounds?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.